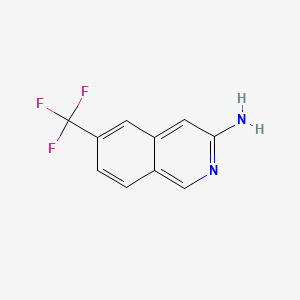![molecular formula C7H4F4S B599376 1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene CAS No. 1978-16-1](/img/structure/B599376.png)
1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene
Overview
Description
1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene is an organic compound with the molecular formula C7H4F4S. . The compound is characterized by the presence of a fluorine atom and a trifluoromethylsulfanyl group attached to a benzene ring, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of 1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene typically involves the use of 1-bromo-2-(trifluoromethyl)sulfanylbenzene as a starting material. The fluorination reaction is carried out under basic conditions or in the presence of alcohols . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to thiols or other sulfur-containing derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents and conditions for these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology and Medicine: The compound’s unique properties make it a candidate for drug discovery and development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: It is employed in the development of agrochemicals, polymers, and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene involves its interaction with molecular targets through its fluorine and trifluoromethylsulfanyl groups. These groups can enhance the compound’s binding affinity to enzymes or receptors, modulate its electronic properties, and influence its metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene can be compared with other fluorinated aromatic compounds, such as:
1-Fluoro-2-(trifluoromethyl)benzene: Lacks the sulfanyl group, resulting in different reactivity and applications.
2-Fluorophenyl trifluoromethyl sulfide: Similar structure but with different substitution patterns, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its combination of fluorine and trifluoromethylsulfanyl groups, which confer distinct chemical properties and broaden its range of applications.
Properties
IUPAC Name |
1-fluoro-2-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4S/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPLRFBCAFOFTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677625 | |
| Record name | 1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1978-16-1 | |
| Record name | 1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-2-[(trifluoromethyl)sulfanyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



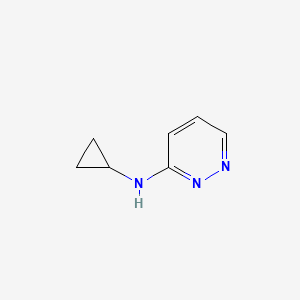
![1-iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene](/img/structure/B599302.png)


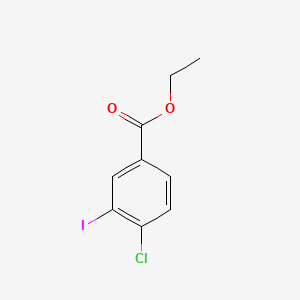
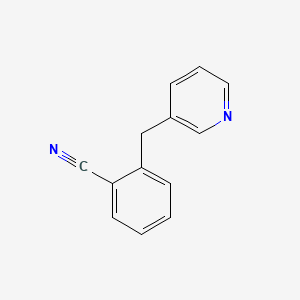
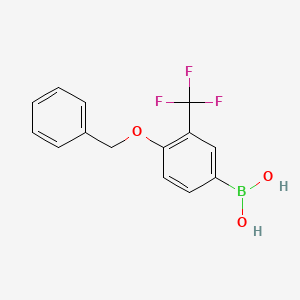


![Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B599315.png)
